

Technical Support Center: ISAM-140 Toxicity Assessment

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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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Disclaimer: The following information is for research and developmental purposes only. As of the latest literature review, specific in vivo toxicity data for **ISAM-140** has not been published. The experimental protocols and data presented below are illustrative examples based on standard toxicological study designs for novel chemical entities. Researchers must adhere to all applicable institutional and governmental regulations regarding animal welfare and the use of animals in research.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of **ISAM-140** in animal models?

A1: Currently, there is a lack of publicly available, peer-reviewed studies detailing the comprehensive in vivo toxicity profile of **ISAM-140**. One in vitro study has noted it to be "non-toxic" in the context of their specific cell-based assays.[1] However, this does not provide information on systemic toxicity in a whole organism. Therefore, researchers should conduct their own thorough toxicity assessments.

Q2: How should I determine the starting dose for an acute toxicity study of **ISAM-140**?

A2: Starting doses for acute toxicity studies are typically determined through a dose-range finding study. It is advisable to begin with low doses, estimated from in vitro efficacy studies, and escalate the dose in subsequent animal cohorts. The goal is to identify a dose that produces clear signs of toxicity but no mortality.[2]

Q3: What are the critical parameters to monitor during a sub-chronic toxicity study?

A3: During a sub-chronic toxicity study, it is crucial to monitor a range of parameters including, but not limited to: clinical observations (e.g., changes in behavior, fur, and activity), body weight, food and water consumption, hematology, clinical chemistry, and urinalysis.[3][4][5] At the end of the study, a comprehensive histopathological examination of all major organs should be performed.

Q4: I am observing unexpected neurological signs in my animal models. What could be the cause?

A4: **ISAM-140** is an adenosine receptor antagonist. Adenosine receptors are present in the central nervous system and play a role in regulating neuronal activity. Therefore, neurological signs could be an on-target effect. It is important to document these signs carefully (e.g., tremors, altered gait, hypo- or hyperactivity) and correlate them with dose levels. Consider including a functional observational battery in your study design to systematically assess neurological function.

Q5: My **ISAM-140** formulation is difficult to administer. What are my options?

A5: Formulation challenges are common with novel compounds. If you are having issues with solubility for oral or parenteral administration, consider using alternative vehicles, such as aqueous solutions with co-solvents (e.g., DMSO, PEG), suspensions, or lipid-based formulations. It is critical to run a vehicle-only control group to ensure that the vehicle itself is not causing any toxic effects.

Troubleshooting Guides

Problem: High variability in blood chemistry results between animals in the same dose group.

- Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of **ISAM-140**. For oral gavage, verify the technique to prevent accidental tracheal administration. For injections, ensure the full dose is delivered.
- Possible Cause 2: Animal Health. Underlying health issues in some animals can affect blood chemistry. Ensure all animals are healthy and properly acclimatized before starting the study.

- Possible Cause 3: Sample Handling. Improper handling of blood samples can lead to hemolysis or other artifacts that can alter chemistry results. Follow standardized procedures for blood collection, processing, and storage.
- Solution: Review and standardize all dosing and sample handling procedures. If variability persists, consider increasing the number of animals per group to improve statistical power.

Problem: No observable signs of toxicity even at high doses.

- Possible Cause 1: Low Bioavailability. **ISAM-140** may have poor absorption or rapid metabolism, leading to low systemic exposure.
- Solution: Conduct a pharmacokinetic study to determine the plasma concentration of **ISAM-140** after administration. This will help you understand if the compound is being absorbed and reaching systemic circulation.
- Possible Cause 2: Low Potency for Toxicity. The compound may genuinely have a low toxicity profile.
- Solution: Ensure that the highest dose tested is a limit dose (e.g., 2000 mg/kg for acute oral studies), as recommended by regulatory guidelines.

Hypothetical Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only and are not based on actual experimental results for **ISAM-140**.

Table 1: Hypothetical Acute Oral Toxicity of **ISAM-140** in Rats

Dose Group (mg/kg)	Number of Animals	Mortalities	Clinical Signs Observed	Estimated LD50 (mg/kg)
Vehicle Control	10	0/10	No abnormalities observed	N/A
500	10	0/10	Mild hypoactivity	>2000
1000	10	1/10	Hypoactivity, piloerection	
2000	10	4/10	Severe hypoactivity, ataxia, piloerection	

Table 2: Hypothetical Hematological Findings in a 28-Day Sub-Chronic Rat Study with **ISAM-140**

Parameter	Vehicle Control	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
White Blood Cell Count (x10 ⁹ /L)	8.5 ± 1.2	8.7 ± 1.4	9.1 ± 1.5	10.2 ± 1.8
Red Blood Cell Count (x10 ¹² /L)	7.2 ± 0.5	7.1 ± 0.6	7.3 ± 0.4	6.5 ± 0.7
Hemoglobin (g/dL)	14.1 ± 1.1	13.9 ± 1.3	14.2 ± 1.0	12.8 ± 1.5*
Platelets (x10 ⁹ /L)	850 ± 150	870 ± 160	890 ± 140	950 ± 180

*Values are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Experimental Protocols

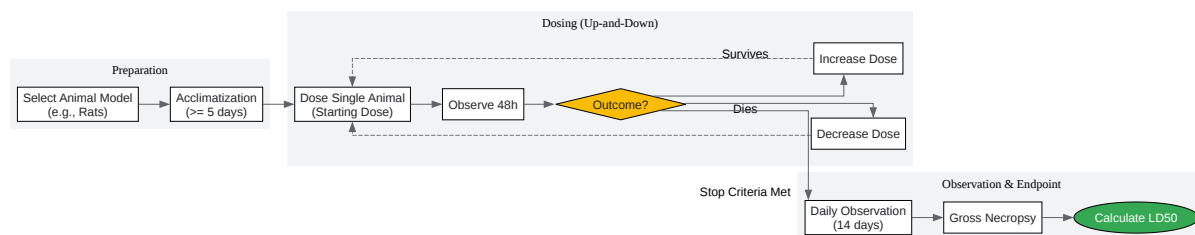
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

- Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), single sex (typically females as they are often slightly more sensitive).
- Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Acclimatization: Animals are acclimatized for at least 5 days before dosing.
- Dosing:
 - A single animal is dosed with the starting dose of **ISAM-140** (e.g., 200 mg/kg) via oral gavage.
 - If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 500 mg/kg).
 - If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
 - This process is continued until the criteria for stopping the study are met (e.g., four reversals in dose direction).
- Observations:
 - Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.
 - Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Endpoint: The main endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

Protocol 2: 28-Day Sub-Chronic Oral Toxicity Study

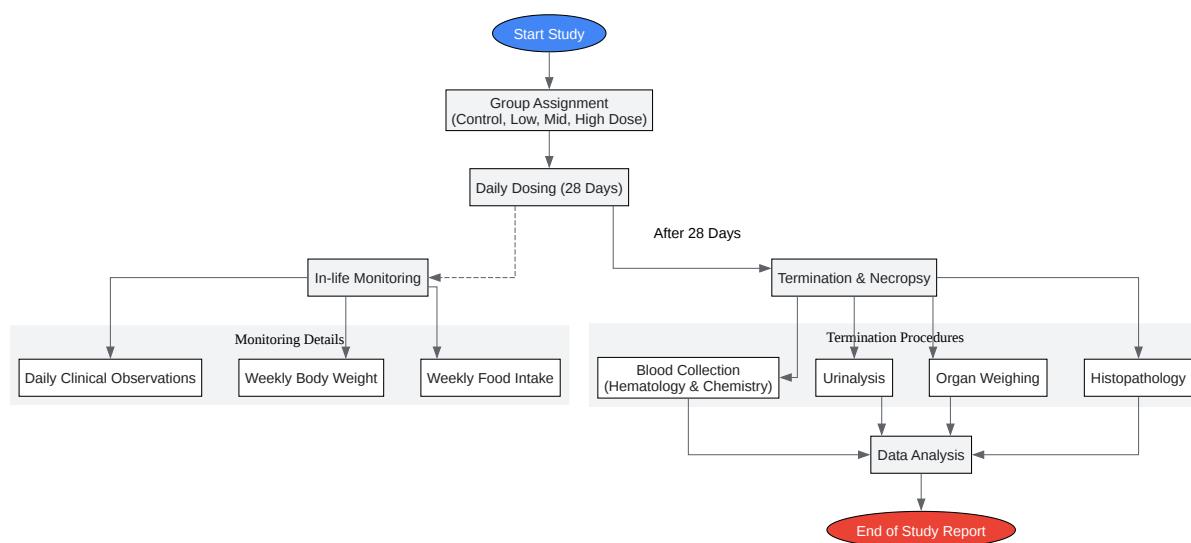
- Animal Model: Sprague-Dawley rats (40 males and 40 females).
- Groups: Animals are divided into four groups (10 males and 10 females per group): a vehicle control group and three dose groups (e.g., low, medium, and high dose).
- Dosing: **ISAM-140** is administered daily via oral gavage for 28 consecutive days.
- In-life Monitoring:
 - Clinical Observations: Daily.
 - Body Weight and Food Consumption: Weekly.
 - Ophthalmology: Prior to the study and at termination.
- Clinical Pathology:
 - Blood samples are collected at termination for hematology and clinical chemistry analysis.
 - Urine is collected overnight before termination for urinalysis.
- Terminal Procedures:
 - At the end of the 28-day period, animals are euthanized.
 - A full necropsy is performed, and major organs are weighed.
 - A comprehensive set of tissues from all animals is preserved for histopathological examination.

Visualizations



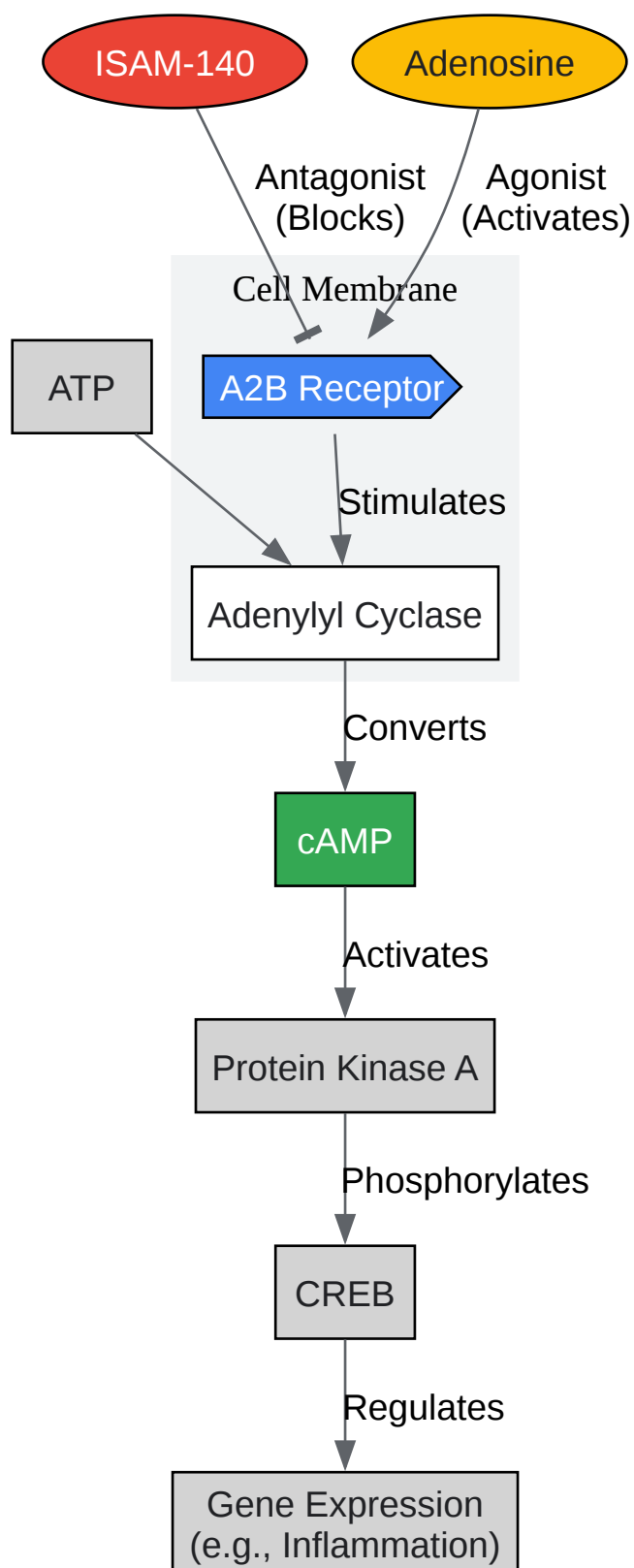
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Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.



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Caption: Workflow for a 28-day sub-chronic toxicity study in rodents.



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Caption: Simplified signaling pathway of the A2B adenosine receptor and the antagonistic action of **ISAM-140**.

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